molecular formula C14H13NO2 B2926742 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione CAS No. 362498-91-7

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B2926742
CAS No.: 362498-91-7
M. Wt: 227.263
InChI Key: NSZFXOJHQAXGLD-UHFFFAOYSA-N
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Description

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is a chemical building block based on the privileged indane-1,3-dione scaffold . This structure is of significant interest in medicinal chemistry and materials science due to its versatility . The compound features an active methylene group, making it an excellent candidate for further functionalization via reactions such as Knoevenagel condensation, which is commonly used to create derivatives for various applications . Indane-1,3-dione derivatives are extensively researched for their potential biological activities, which can include antiviral, antibacterial, and anti-inflammatory properties . Some derivatives in this class have shown promising antiproliferative activity in cell-based assays, suggesting potential as candidates for drug development, particularly in oncology . Furthermore, the indane-1,3-dione core is widely used in organic electronics as a strong electron-acceptor group. It is utilized in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

3-hydroxy-2-(C-methyl-N-prop-2-enylcarbonimidoyl)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-3-8-15-9(2)12-13(16)10-6-4-5-7-11(10)14(12)17/h3-7,16H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXELKULBOHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC=C)C1=C(C2=CC=CC=C2C1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione typically involves the reaction of an indene derivative with an allylamine under specific conditions. One common method includes the condensation of 1H-indene-1,3(2H)-dione with allylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indene oxides, while reduction could produce indene derivatives with reduced functional groups.

Scientific Research Applications

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

(a) π-Bridge Length and Planarity
  • ID[1] and ID[2]: ID[1] (2-[4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione) has a short benzylidene π-bridge, resulting in near-planar geometry. ID[2] ((E)-2-{3-[4-(dimethylamino)phenyl]allylidene}-1H-indene-1,3(2H)-dione) features a longer allylidene π-bridge, leading to reduced planarity. Impact: Longer π-bridges enhance conjugation but reduce planarity, affecting intramolecular charge transfer and non-linear optical (NLO) properties .
(b) Substituent Effects
  • Pyrophthalone (PP) and Quinophthalone (QP): PP (pyridinyl) and QP (quinolinyl) substituents confer distinct photostability. QP in cyclohexane shows higher UV stability than PP in ethanol .
  • Diphacinone: A diphenylacetyl substituent imparts anticoagulant activity, highlighting how bulky hydrophobic groups enable medicinal applications .
  • Hydrazono Derivatives: Compounds with hydrazono linkages (e.g., 2-(2-(3,6-dimethylquinoxalin-2-yl)hydrazono)-1H-indene-1,3(2H)-dione) exhibit strong Cu²⁺ sensing due to metal-coordinating N atoms .
(c) Allylamino vs. Other Amino Groups
  • The target compound’s allylamino group may enhance solubility and reactivity compared to dimethylamino (ID[1]) or arylhydrazono () substituents.

Physicochemical Properties

(a) Spectroscopic Data
  • IR Stretches : C=O vibrations in dione derivatives appear at ~1698–1738 cm⁻¹, consistent across analogs (e.g., 12a in ) .
  • NMR Shifts: Allylamino protons would resonate near δ 4.6–5.5 (allyl CH₂), distinct from dimethylamino (δ 2.8–3.2) or hydrazono (δ 7–8) groups .
(b) Thermal Stability
  • Melting points for indene-dione derivatives range widely: 217–220°C (hydrazono-quinoxaline, ) . 311–313°C (chroman-ylidene, ) . The allylamino group may lower melting points due to reduced crystallinity compared to aryl substituents.

Photochemical Behavior

  • PP and QP exhibit solvent-dependent photostability: QP is stable in cyclohexane but degrades in alkaline aqueous solutions via radical formation .
  • Allylamino groups may alter photodegradation pathways compared to electron-deficient substituents (e.g., sulfonyl or halogenated groups in ).

Theoretical and Computational Insights

  • DFT studies on hydrazono derivatives () reveal that substituents like methoxyphenyl enhance Cu²⁺ selectivity by tuning frontier molecular orbitals .
  • For the allylamino compound, computational modeling could predict charge distribution and reactivity hotspots.

Biological Activity

2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione is an organic compound with the molecular formula C14H13NO2C_{14}H_{13}NO_2. This compound is notable for its indene core structure and the presence of an allylamino group, which may impart unique biological activities. Research has indicated potential applications in antimicrobial and anticancer therapies, making it a subject of interest in medicinal chemistry.

The synthesis of this compound typically involves the condensation of 1H-indene-1,3(2H)-dione with allylamine under specific conditions, often using organic solvents like ethanol or methanol. The reaction is generally conducted at elevated temperatures to ensure complete conversion.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. A study demonstrated its antiproliferative effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). The compound showed a significant reduction in cell viability compared to control groups, indicating its potential effectiveness in cancer therapy .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Control
A54915Significant
HeLa10More effective
B16F1020Moderate

The mechanism underlying its anticancer activity may involve interactions with cellular proteins and pathways that regulate apoptosis and cell cycle progression. Specifically, the compound could interact with caspase pathways, leading to increased apoptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits activity against various bacterial strains. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is hypothesized to stem from its ability to bind to specific molecular targets within cells. The allylamino group may enhance its interaction with enzymes or receptors involved in critical cellular pathways. This binding could modulate enzyme activity or receptor signaling, contributing to its antiproliferative and antimicrobial effects .

Case Studies

A recent case study focused on the efficacy of this compound in a preclinical model of cancer. The study administered varying doses of this compound to mice bearing tumors derived from human cancer cell lines. Results indicated a dose-dependent reduction in tumor size, supporting the compound's potential as a therapeutic agent .

Another study examined the compound's safety profile through toxicity assays on non-cancerous cell lines. The results showed that while the compound effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

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